![molecular formula C7H14ClNO3 B1441391 (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride CAS No. 1416402-99-7](/img/structure/B1441391.png)
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride
Overview
Description
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride, also known as THP-Glycine, is a derivative of glycine that has gained attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including its pharmacodynamics, structure-activity relationships, and relevant case studies.
- Chemical Formula : C7H13NO3
- Molecular Weight : 159.18 g/mol
- CAS Number : 868748-75-8
- Solubility : Highly soluble in water (up to 10,000 mg/ml) .
The compound's biological activity is primarily attributed to its structural similarity to glycine, allowing it to interact with glycine receptors and potentially modulate neurotransmission. Its effects on various cellular pathways are being investigated, particularly in the context of neuropharmacology and cancer therapy.
Neuropharmacological Effects
Research indicates that this compound may influence excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system. Elevated glutamate levels are associated with neurotoxicity and various neurological disorders .
Anticancer Activity
In vitro studies have shown that derivatives of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid can inhibit the proliferation of several cancer cell lines. For instance, compounds related to this structure demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa and MDA-MB-231, with IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
The biological activity of (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is influenced by modifications to its structure:
Modification | Effect on Activity |
---|---|
Addition of aromatic groups | Increased potency against cancer cells |
Alteration of amine substituents | Variability in receptor affinity |
These modifications can enhance the compound's ability to penetrate biological barriers and improve its pharmacokinetic profile .
Case Studies
-
Neuroprotective Effects :
A study evaluated the neuroprotective properties of THP-Glycine in models of oxidative stress. Results indicated that treatment with this compound significantly reduced neuronal cell death and improved cell viability compared to controls. -
Antitumor Activity :
In a recent investigation, THP-Glycine derivatives were tested against a panel of cancer cell lines. The results showed that certain derivatives exhibited IC50 values lower than 50 µM, indicating promising anticancer potential .
Properties
IUPAC Name |
(2R)-2-amino-2-(oxan-4-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYXIPVLUOQKMK-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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